3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoxazole core, followed by the introduction of the piperazine ring and the trifluoromethyl-substituted pyridine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
- N-[2,4-Disubstituted-5-(3-methy-2,6-di-oxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of structural features, including the benzoxazole core and the trifluoromethyl-substituted pyridine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O4/c20-19(21,22)15-9-12(5-6-23-15)25-8-7-24(10-17(25)28)16(27)11-26-13-3-1-2-4-14(13)30-18(26)29/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRYVMARCOUWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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